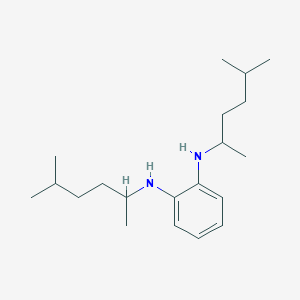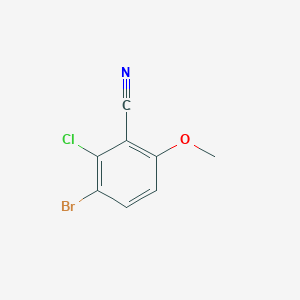![molecular formula C25H34O7 B13430963 ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13430963.png)
ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Loteprednol Etabonate Ethyl Ester is a corticosteroid used primarily in ophthalmic solutions to treat inflammatory conditions of the eye, such as allergic conjunctivitis, uveitis, and post-operative inflammation. It is designed to be a “soft drug,” meaning it is active at the site of administration and rapidly metabolized to inactive components, minimizing systemic side effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Loteprednol Etabonate Ethyl Ester involves several key steps:
N-arylation Reaction: The initial compound reacts with an iodobenzene analogue under alkaline conditions to form an intermediate compound.
Removal Reaction: This intermediate reacts with an oxirane analogue in methanol under alkaline conditions to form another intermediate.
Esterification Reaction: The intermediate undergoes esterification with ethyl chloroformate under organic alkaline conditions.
Chlorination Reaction: Finally, the compound is chlorinated using potassium persulfate to yield Loteprednol Etabonate Ethyl Ester.
Industrial Production Methods
Industrial production methods for Loteprednol Etabonate Ethyl Ester typically involve large-scale synthesis using the above steps, with careful control of reaction conditions to ensure high yield and purity. The process is designed to be efficient and environmentally friendly, minimizing the use of toxic reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Loteprednol Etabonate Ethyl Ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Loteprednol Etabonate Ethyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of corticosteroid chemistry and reactivity.
Biology: The compound is studied for its effects on cellular processes and inflammation.
Medicine: It is extensively used in ophthalmology to treat various inflammatory conditions of the eye.
Industry: The compound is used in the formulation of ophthalmic solutions and other pharmaceutical products .
Mécanisme D'action
Loteprednol Etabonate Ethyl Ester exerts its effects by binding to glucocorticoid receptors in cells, modulating the expression of anti-inflammatory proteins and inhibiting the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and associated symptoms. The compound’s high lipophilicity allows it to penetrate cell membranes easily, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Loteprednol Etabonate Ethyl Ester is compared with other corticosteroids such as prednisolone acetate, dexamethasone, and difluprednate. While these compounds also have anti-inflammatory properties, Loteprednol Etabonate Ethyl Ester is unique in its design as a “soft drug,” which minimizes systemic side effects. It has a higher binding affinity to glucocorticoid receptors and a lower propensity to increase intraocular pressure compared to other corticosteroids .
List of Similar Compounds
- Prednisolone Acetate
- Dexamethasone
- Difluprednate
- Rimexolone
Loteprednol Etabonate Ethyl Ester stands out due to its improved safety profile and efficacy in treating ocular inflammation .
Propriétés
Formule moléculaire |
C25H34O7 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C25H34O7/c1-5-30-21(28)25(32-22(29)31-6-2)12-10-18-17-8-7-15-13-16(26)9-11-23(15,3)20(17)19(27)14-24(18,25)4/h9,11,13,17-20,27H,5-8,10,12,14H2,1-4H3/t17-,18-,19-,20+,23-,24-,25-/m0/s1 |
Clé InChI |
SOJSRTALWUNZQB-YVRDLUAPSA-N |
SMILES isomérique |
CCOC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)OCC |
SMILES canonique |
CCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


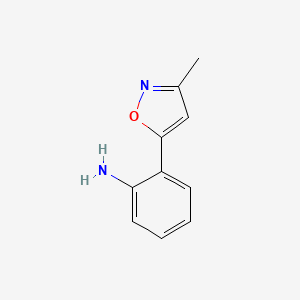
![2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13430897.png)
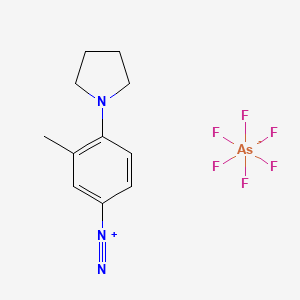
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13430907.png)


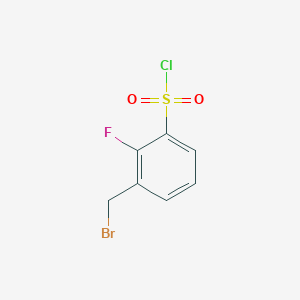
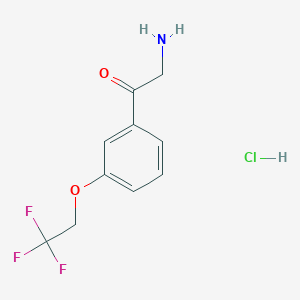


![benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B13430937.png)
![(1S,2R)-2-[2-(thiophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B13430944.png)
